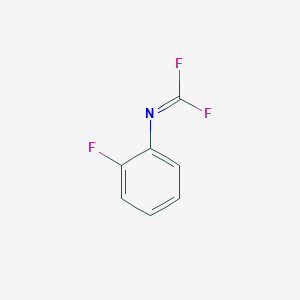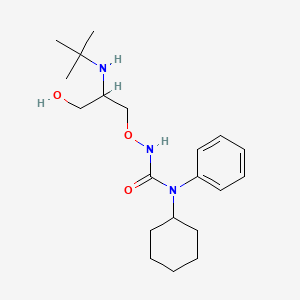
1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol is a triacylglycerol, a type of lipid molecule composed of glycerol esterified with three fatty acids. This compound is of interest due to its unique combination of fatty acids: oleic acid, caproic acid, and palmitic acid. Triacylglycerols are important in various biological processes and have applications in food, pharmaceuticals, and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts or enzymatic methods. One common approach is to use immobilized lipase enzymes to catalyze the esterification reaction under mild conditions, which helps in achieving high specificity and yield .
Industrial Production Methods
Industrial production of this compound can involve large-scale enzymatic processes, where glycerol and fatty acids are reacted in the presence of lipase enzymes. The reaction conditions are optimized to ensure high conversion rates and purity of the final product. The use of bioreactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.
Hydrolysis: The ester bonds in the triacylglycerol can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid groups with other alcohols or fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction can be catalyzed by metal ions or enzymes.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Enzymes like lipases can also be used.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are commonly used under mild temperatures and pressures.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (oleic acid, caproic acid, palmitic acid) and glycerol.
Transesterification: New triacylglycerols with different fatty acid compositions.
Aplicaciones Científicas De Investigación
1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics and food products for its emollient and stabilizing properties
Mecanismo De Acción
The mechanism of action of 1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, influencing various cellular processes. The compound can also serve as a substrate for lipases, leading to the release of free fatty acids that participate in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of caproic acid.
1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of caproic acid and palmitic acid at different positions.
1-Oleoyl-2-palmitoyl-rac-glycerol: Lacks the caproic acid component .
Uniqueness
1-Oleoyl-2-caproyl-3-palmitoyl-rac-glycerol is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. The presence of caproic acid, a short-chain fatty acid, can influence the compound’s solubility and reactivity compared to other triacylglycerols with longer-chain fatty acids .
Propiedades
Fórmula molecular |
C43H80O6 |
|---|---|
Peso molecular |
693.1 g/mol |
Nombre IUPAC |
(3-hexadecanoyloxy-2-hexanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H80O6/c1-4-7-10-12-14-16-18-20-21-23-25-27-29-31-34-36-42(45)48-39-40(49-43(46)37-32-9-6-3)38-47-41(44)35-33-30-28-26-24-22-19-17-15-13-11-8-5-2/h20-21,40H,4-19,22-39H2,1-3H3/b21-20- |
Clave InChI |
LHWZYJOJSRETBH-MRCUWXFGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


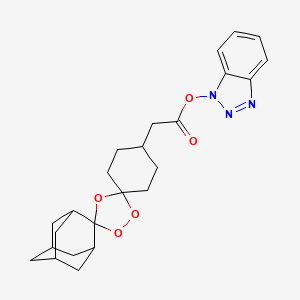
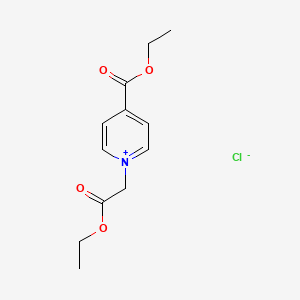
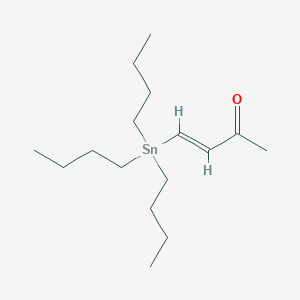
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
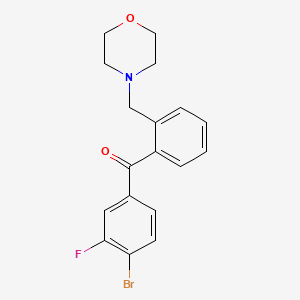


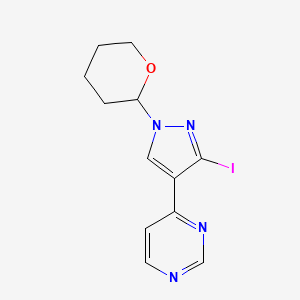

![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)

